N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-3-2-4-14(11-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-7-5-15(22)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNNFGZODKXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, identified by its CAS number 894039-66-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 894039-66-8 |
| Molecular Formula | C21H18FN5O2S |
| Molecular Weight | 423.5 g/mol |
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer activity. A study found that derivatives of this scaffold showed selective cytotoxicity against various cancer cell lines, particularly leukemia cell lines like CCRF-CEM and HL-60 . The introduction of specific substituents on the phenyl rings has been shown to enhance activity; for instance, the presence of fluorine at the para position significantly increases potency.
Case Study: Antitumor Activity
A recent investigation into related compounds demonstrated that those with a similar structural motif displayed IC50 values in the low micromolar range against several cancer types. For example:
- Compound A : IC50 = 10 µM against HL-60
- Compound B : IC50 = 15 µM against MOLT-4
These findings suggest that structural modifications can lead to enhanced biological activity.
The mechanism underlying the anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds like this compound have been shown to induce apoptosis in cancer cells through:
- Activation of caspase pathways
- Modulation of Bcl-2 family proteins
- Inhibition of NF-kB signaling
Pharmacokinetic Properties
The drug-likeness and pharmacokinetic properties of this compound have been evaluated using Lipinski's rule of five. It was found that:
- Molecular Weight : Within the acceptable range (<500 g/mol)
- LogP : Indicates good lipophilicity (values suggest moderate absorption)
- Solubility : Predicted to be favorable based on structure
These properties suggest a potential for oral bioavailability and effective systemic distribution.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to chlorine-containing analogues, as fluorine is less prone to forming reactive metabolites .
- Aromatic Substitution : m-Tolyl (meta-methylphenyl) substitution on the thiazolo-triazole core could alter steric interactions in biological targets compared to para-substituted derivatives (e.g., p-tolyl in ).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
- The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiazolo-triazole and oxalamide precursors. For example, thiazolo-triazole derivatives can be synthesized via cyclization reactions using catalysts like palladium or under heterogeneous conditions with PEG-400 as a solvent . The oxalamide moiety is introduced via coupling reactions between activated esters and amines under controlled pH and temperature . Key reagents include chlorinating agents (e.g., POCl₃) and coupling agents (e.g., EDC/HOBt).
Q. How can researchers optimize purification methods for this compound?
- Purification often involves recrystallization from ethanol or water-ethanol mixtures, followed by column chromatography using silica gel and gradients of ethyl acetate/hexane . TLC monitoring (e.g., Rf = 0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole carbons at δ 160–165 ppm) . IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) and NH/OH groups (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈FN₅O₂S: 456.1092) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the thiazolo-triazole intermediate?
- Yields are highly sensitive to reaction time, temperature, and catalyst loading. For cyclization reactions, using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in refluxing toluene (110°C, 12–18 hrs) achieves >70% yield . Microwave-assisted synthesis (100 W, 150°C, 30 min) reduces reaction time by 50% while maintaining yield .
Q. What strategies resolve contradictions in reported biological activity data (e.g., COX-1 vs. COX-2 inhibition)?
- Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human COX isoforms and monitor IC₅₀ values under identical buffer conditions (pH 7.4, 37°C) . Molecular docking studies (AutoDock Vina) can validate binding modes to explain selectivity differences .
Q. How do electronic effects of substituents (e.g., m-tolyl vs. 4-fluorophenyl) influence reactivity and bioactivity?
- Electron-donating groups (e.g., m-tolyl) enhance thiazolo-triazole ring stability via resonance, while electron-withdrawing groups (e.g., 4-fluorophenyl) increase electrophilicity at the oxalamide carbonyl, improving enzyme inhibition . Comparative SAR studies using analogs with substituted aryl groups are critical .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction tools (SwissADME, ProTox-II) assess logP (optimal range: 2–4), CYP450 inhibition, and hepatotoxicity . Density functional theory (DFT) calculates HOMO-LUMO gaps to predict electron-transfer interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
